molecular formula C11H14ClNO3S2 B2386257 (5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448067-19-3

(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2386257
CAS No.: 1448067-19-3
M. Wt: 307.81
InChI Key: UWSFPFYLXHHMGH-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a chlorothiophene group linked to a piperidine moiety bearing a methylsulfonyl group, a structural motif seen in compounds investigated for various biological activities. For instance, molecules with similar sulfonyl-substituted heterocycles have been explored as inhibitors of enzymes like lysyl oxidase (LOX), a target in anti-metastatic cancer research . Additionally, the 4-(methylsulfonyl)piperidine fragment is a pharmacophore found in clinical candidates targeting diseases such as diabetes, highlighting the potential of this chemical scaffold in developing therapeutics . Researchers can utilize this compound as a building block for synthesizing novel derivatives or as a pharmacological probe to study specific biological pathways. Its defined molecular structure (C11H14ClNO3S2) and high purity make it a valuable tool for establishing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(4-methylsulfonylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S2/c1-18(15,16)8-4-6-13(7-5-8)11(14)9-2-3-10(12)17-9/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSFPFYLXHHMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Sulfonylation: The piperidine ring is sulfonylated using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: Finally, the chlorothiophene and methylsulfonylpiperidine moieties are coupled together using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for organic electronic materials.

    Biological Research: It may be used as a probe to study biological pathways involving thiophene or piperidine derivatives.

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include ion channels, G-protein coupled receptors, or enzymes involved in metabolic pathways. The pathways involved would be elucidated through a combination of in vitro and in vivo studies.

Comparison with Similar Compounds

Research Findings and Hypotheses

Physicochemical Properties (Inferred)

  • logP : The target compound’s methylsulfonyl group likely reduces logP compared to the hydroxyethyl analog, enhancing solubility.
  • Metabolic Stability : Sulfonyl groups are resistant to oxidative metabolism, suggesting longer half-life than analogs with hydroxyl or alkyl substituents.

Therapeutic Hypotheses

  • The 5-chlorothiophene moiety is common in antiviral and anticancer agents, while methylsulfonyl-piperidine scaffolds appear in COX-2 inhibitors.

Notes

Synthesis : Analogous compounds are synthesized via nucleophilic substitution or coupling reactions, as seen in the RSC protocol using HCl/dioxane .

Metabolism : The methylsulfonyl group’s stability may reduce first-pass metabolism compared to hydroxyethyl or furyl-containing analogs .

Structural Optimization: Replacement of piperidine with piperazine (as in the ESI compound ) could enhance binding to targets requiring dual hydrogen-bond donors.

Biological Activity

(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a novel organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structural characteristics, and relevant research findings.

Structural Overview

The compound features a thiophene ring substituted with chlorine and a piperidine moiety with a methylsulfonyl group. This unique structure suggests diverse biological activity, as both thiophene and piperidine are common in many bioactive compounds.

Antibacterial Properties

Research indicates that this compound exhibits moderate antibacterial activity. A study published in "Bioorganic & Medicinal Chemistry" reported its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli , although further investigations are necessary to evaluate its potential as an antibiotic .

Enzyme Inhibition

Computational models suggest that this compound may act as an inhibitor of specific enzymes and receptors linked to various diseases. Notably, structure-activity relationship (SAR) analyses indicate possible interactions with targets related to neurodegenerative diseases and cancer .

Cytotoxicity Studies

High-throughput screening methods have been employed to assess the cytotoxic effects of this compound on tumor cell lines. Preliminary results show promising cytotoxic activity, warranting further investigation into its mechanisms of action .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Chloro-N-(piperidin-4-yl)thiophene-2-carboxamideThiophene ring, piperidineAnticancer activityLacks methylsulfonyl group
(2-Thienyl)(4-methylpiperidin-1-yl)methanoneThiophene ring, piperidineNeuroprotective effectsDifferent substituents
5-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamideThiophene ring, pyridineAntimicrobial propertiesDifferent heteroatom

This table illustrates how variations in substituents can influence biological activity and chemical properties, highlighting the distinctiveness of this compound within this class of compounds.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Current hypotheses suggest that it may interact with specific receptors or enzymes involved in disease pathways, although detailed mechanistic studies are still required.

Case Studies and Research Findings

While extensive research is still needed, initial studies provide a foundation for understanding the potential pharmacological applications of this compound:

  • Antibacterial Activity : Demonstrated moderate effectiveness against key bacterial strains.
  • Cytotoxicity : Showed promising results against tumor cell lines, indicating potential anticancer properties.
  • Enzyme Interaction Predictions : Computational analyses suggest possible roles in neurodegenerative disease mechanisms.

Q & A

Q. What advanced analytical methods quantify trace impurities?

  • Methodological Answer : Use LC-MS/MS with a C18 column and 0.1% formic acid mobile phase to detect impurities at <0.1% levels. Compare retention times and fragmentation patterns against synthetic standards .

Key Notes

  • Synthesis Contradictions : Yields may vary due to moisture-sensitive intermediates (e.g., sulfonylation steps). Use inert atmosphere (N2/Ar) and molecular sieves to mitigate .
  • Biological Data Gaps : Lack of in vivo neurotoxicity data necessitates rodent models (e.g., Morris water maze for cognitive effects) .

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